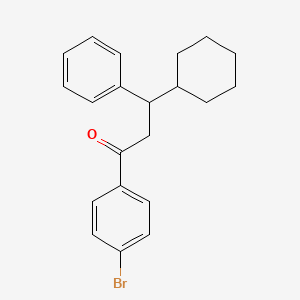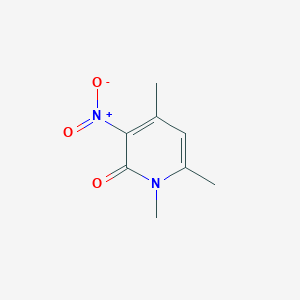![molecular formula C18H24N4O3 B11530202 (3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-cyclopentylbutanamide](/img/structure/B11530202.png)
(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-cyclopentylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-CYCLOPENTYL-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopentyl group, an acetamidophenyl moiety, and a butanamide backbone, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-CYCLOPENTYL-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves the following steps:
Formation of the Acetamidophenyl Intermediate: This step involves the reaction of 4-acetamidophenyl triflimide with a suitable amine under mild conditions to form the acetamidophenyl intermediate.
Coupling with Cyclopentylamine: The acetamidophenyl intermediate is then coupled with cyclopentylamine in the presence of a coupling agent such as 4-acetamidophenyl triflimide (AITF) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient purification techniques such as recrystallization and chromatography is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-CYCLOPENTYL-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamidophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3E)-N-CYCLOPENTYL-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Utilized in the synthesis of novel materials with unique properties.
Biological Research: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3E)-N-CYCLOPENTYL-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3E)-N-CYCLOOCTYL-3-{[(2-METHYLFURAN-3-YL)FORMAMIDO]IMINO}BUTANAMIDE: Similar in structure but with a cyclooctyl group and a furan moiety.
(3E)-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}-N-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE: Contains a trifluoromethylphenyl group instead of a cyclopentyl group.
Uniqueness
(3E)-N-CYCLOPENTYL-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopentyl group and acetamidophenyl moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H24N4O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-acetamido-N-[(E)-[4-(cyclopentylamino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C18H24N4O3/c1-12(11-17(24)20-15-5-3-4-6-15)21-22-18(25)14-7-9-16(10-8-14)19-13(2)23/h7-10,15H,3-6,11H2,1-2H3,(H,19,23)(H,20,24)(H,22,25)/b21-12+ |
InChI Key |
OPBQSLYUQODKOY-CIAFOILYSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)NC(=O)C)/CC(=O)NC2CCCC2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C)CC(=O)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N'-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11530124.png)
![(3Z)-3-[(4-ethylphenyl)imino]-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11530137.png)
![N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2Z)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11530138.png)
![N-(3-nitrophenyl)-2-{[6-({(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11530147.png)
![8-bromo-5-methyl-3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11530151.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11530161.png)

![(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11530173.png)
![N,N-diethyl-1-{2-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl}piperidine-3-carboxamide](/img/structure/B11530178.png)
![N~2~,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide](/img/structure/B11530194.png)
![N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B11530196.png)
![[(5E)-5-{3-ethoxy-4-[(phenylcarbonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11530199.png)

